2-Chloro-5-methylpyridin-3-amine
Overview
Description
2-Chloro-5-methylpyridin-3-amine is a compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.58 g/mol . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridin-3-amine has been achieved via a Suzuki-Miyaura cross-coupling reaction . A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared conveniently by the reaction of 2-chloro-5-methylpyridine carbaldehyde and amines .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylpyridin-3-amine can be represented by the InChI stringInChI=1S/C6H7ClN2/c1-4-2-5 (8)6 (7)9-3-4/h2-3H,8H2,1H3
. The most stable, optimized structure of the molecule was predicted by the density functional theory calculations . Chemical Reactions Analysis
The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . The compound has also been used in the Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-methylpyridin-3-amine include a molecular weight of 142.58 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 142.0297759 g/mol, Monoisotopic Mass of 142.0297759 g/mol, Topological Polar Surface Area of 38.9 Ų, Heavy Atom Count of 9, and Formal Charge of 0 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Imines : A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines have been synthesized from 2-chloro-5-methylpyridine carbaldehyde and amines. These imines are significant due to their potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, antimicrobials, anticancer agents, tubercular drugs, and plant growth regulators. They also play a role in biology, particularly in vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
- Aroylthioureas with Antifungal Activity : A series of aroylthioureas containing the 2-chloro-5-methylpyridine moiety have been efficiently synthesized and shown to exhibit fungicidal and plant growth regulative activity (Liu Chang-chun, 2013).
Agricultural and Herbicidal Applications
- Herbicidal Activity : Compounds derived from 2-chloro-5-methylpyridine have been shown to exhibit significant herbicidal activity, particularly on crops like rape (Brassica napus) (Wang, Sun, & Huang, 2004).
- Pyridyl Phenylureas for Agriculture : Substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine and 5-amino-2-chloro-3methylpyridine have been prepared and exhibit potential agricultural interest (Setliff, Rankin, & Milstead, 1989).
Chemical Synthesis and Analysis
- Selective Amination : Selective amination processes involving compounds like 2-chloro-5-methylpyridine have been developed. These processes demonstrate high efficiency and chemoselectivity, which are essential in chemical synthesis(Ji, Li, & Bunnelle, 2003).
- Study of 2-Chloro-5-Trichloromethylpyridine : Research focused on separating and purifying 2-chloro-5-trichloromethylpyridine, an important intermediate in the synthesis of various medicines and pesticides, highlighting the role of 2-chloro-5-methylpyridin-3-amine in pharmaceutical and pesticide production (Su Li, 2005).
Miscellaneous Applications
- Formation of Aminals via Pummerer Rearrangement : The reaction of 2-amino-3-nitropyridine, which can be derived from 2-chloro-5-methylpyridin-3-amine, with acid chlorides results in the formation of aminals, an unusual reaction pathway involving Pummerer rearrangement (Rakhit, Georges, & Bagli, 1979).
- HDS and HDN Over Mo/γ-Al2O3 Catalysts : Studies on the role of Ni and Co promoters in the hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of amines over Mo/γ-Al2O3 catalysts have utilized 2-methylpyridine, a compound related to 2-chloro-5-methylpyridin-3-amine (Egorova & Prins, 2006).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIBEOVARIBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370301 | |
Record name | 2-Chloro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridin-3-amine | |
CAS RN |
34552-13-1 | |
Record name | 2-Chloro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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